Prazosin-d8 hydrochloride
Description
Systematic IUPAC Nomenclature and Structural Representation
The systematic IUPAC name for prazosin-d8 hydrochloride is [4-(4-amino-6,7-dimethoxyquinazolin-2-yl)-2,2,3,3,5,5,6,6-octadeuteriopiperazin-1-yl]-(furan-2-yl)methanone hydrochloride . This nomenclature specifies:
- A quinazoline core substituted with amino, 6-methoxy, and 7-methoxy groups at positions 4, 6, and 7, respectively.
- A piperazine ring at position 2 of the quinazoline, with eight deuterium atoms replacing hydrogens at the 2, 3, 5, and 6 positions of the piperazine moiety.
- A furan-2-yl methanone group attached to the piperazine nitrogen.
- A hydrochloride salt formation, indicated by the suffix "hydrochloride."
Structural Representation
The compound features a bicyclic quinazoline system linked to a deuterated piperazine ring and a furan-carbonyl group. Deuterium substitution occurs exclusively on the piperazine ring, as illustrated below:
Quinazoline Core
|
N
|
Piperazine-d8 Ring (positions 2,3,5,6 deuterated)
|
Furan-2-yl Methanone
This configuration preserves the parent compound’s alpha-1 receptor binding affinity while altering its metabolic stability.
Molecular Formula and Isotopic Composition Analysis
The molecular formula of this compound is C₁₉H₁₄D₈ClN₅O₄ , reflecting the substitution of eight hydrogens with deuterium.
Table 1: Isotopic Composition and Molecular Weight
| Property | Prazosin Hydrochloride | This compound |
|---|---|---|
| Molecular Formula | C₁₉H₂₂ClN₅O₄ | C₁₉H₁₄D₈ClN₅O₄ |
| Molecular Weight (g/mol) | 419.86 | 427.91 |
| Deuterium Content | 0 | 8 atoms (1.89% by mass) |
The isotopic composition ensures minimal steric perturbation while significantly altering the compound’s vibrational and rotational properties, which is critical for mass spectrometry-based tracer studies. The piperazine ring’s deuteration sites (2,2,3,3,5,5,6,6-octadeuterio) were confirmed via nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS).
CAS Registry Number and Alternative Identifier Systems
Primary Identifier
Alternative Identifiers
- Parent Compound CAS : 19237-84-4 (non-deuterated prazosin hydrochloride).
- Base Form CAS : 1006717-55-0 (prazosin-d8, non-salt form).
- Vendor Catalog Numbers :
Table 2: Cross-Referencing Systems
| Identifier Type | Value | Source |
|---|---|---|
| CAS (Hydrochloride) | 1189508-34-6 | |
| CAS (Base) | 1006717-55-0 | |
| IUPAC Name | [As above] | |
| Synonymous Brand Names | Adversuten-d8, Furazosin-d8 |
Structure
3D Structure of Parent
Properties
Molecular Formula |
C19H22ClN5O4 |
|---|---|
Molecular Weight |
427.9 g/mol |
IUPAC Name |
[4-(4-amino-6,7-dimethoxyquinazolin-2-yl)-2,2,3,3,5,5,6,6-octadeuteriopiperazin-1-yl]-(furan-2-yl)methanone;hydrochloride |
InChI |
InChI=1S/C19H21N5O4.ClH/c1-26-15-10-12-13(11-16(15)27-2)21-19(22-17(12)20)24-7-5-23(6-8-24)18(25)14-4-3-9-28-14;/h3-4,9-11H,5-8H2,1-2H3,(H2,20,21,22);1H/i5D2,6D2,7D2,8D2; |
InChI Key |
WFXFYZULCQKPIP-CADLHFACSA-N |
Isomeric SMILES |
[2H]C1(C(N(C(C(N1C2=NC3=CC(=C(C=C3C(=N2)N)OC)OC)([2H])[2H])([2H])[2H])C(=O)C4=CC=CO4)([2H])[2H])[2H].Cl |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=NC(=N2)N3CCN(CC3)C(=O)C4=CC=CO4)N)OC.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes for Prazosin-d8 Hydrochloride
Core Synthesis of Prazosin Hydrochloride
The foundational structure of prazosin consists of a quinazoline ring linked to a piperazine moiety and a furan-2-yl carbonyl group. The hydrochloride salt is formed via protonation of the piperazine nitrogen. For prazosin-d8, deuterium incorporation occurs at eight positions on the piperazine ring (2,2,3,3,5,5,6,6-d8), as confirmed by its IUPAC name:
(4-(4-amino-6,7-dimethoxyquinazolin-2-yl)piperazin-1-yl-2,2,3,3,5,5,6,6-d8)(furan-2-yl)methanone hydrochloride.
Deuterium Labeling Strategies
Deuteration is achieved through two primary methods:
Post-Synthetic Isotopic Exchange
Deuterium can be introduced via acid- or base-catalyzed exchange using deuterated solvents (e.g., D2O, CD3OD). However, this method risks incomplete substitution and requires rigorous purification to achieve >95% isotopic purity.
Synthesis from Deuterated Building Blocks
A more reliable approach involves synthesizing the piperazine ring from deuterated precursors. For example, piperazine-2,2,3,3,5,5,6,6-d8 is reacted with 4-amino-6,7-dimethoxyquinazoline-2-carbonyl chloride, followed by coupling with furan-2-carbonyl chloride. The final product is precipitated as the hydrochloride salt using HCl in deuterated ethanol.
Table 1: Comparison of Deuteration Methods
| Method | Yield (%) | Isotopic Purity (%) | Key Challenge |
|---|---|---|---|
| Post-Synthetic Exchange | 60–75 | 85–92 | Residual protio impurities |
| Building Block Synthesis | 80–90 | 98–99.5 | Cost of deuterated reagents |
Formulation and Stabilization Techniques
Solid Dispersion with Hydrophilic Carriers
To enhance solubility, this compound is often co-processed with polymers like hydroxypropyl cellulose (HPC) or cyclodextrins. For instance, a 1:9 drug-to-HPC ratio dissolved in ethanol yields amorphous granules upon spray drying, improving dissolution rates by 226% compared to crystalline forms.
Encapsulation and Granulation
Patent JPS61227524A details a fluidized-bed granulation process:
Analytical Characterization
Spectroscopic Validation
Challenges in Industrial-Scale Production
Emerging Innovations
Biodegradable Polymer Conjugates
Recent studies covalently link prazosin-d8 to poly(ε-caprolactone) (PCL) matrices via carbamate bonds, enabling sustained release over 28 days in vitro. At pH 7.4, 13% of the drug is released by day 28, compared to 35% at gastric pH.
Continuous Flow Synthesis
Microreactor systems reduce deuteration times from 72 hours (batch) to 8 hours, achieving 99% isotopic purity through precise temperature and pressure control.
Chemical Reactions Analysis
Types of Reactions
Prazosin-d8 hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen atoms from the molecule.
Reduction: This reaction involves the addition of hydrogen atoms or the removal of oxygen atoms from the molecule.
Substitution: This reaction involves the replacement of one atom or group of atoms in the molecule with another atom or group of atoms.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide, potassium permanganate, and chromium trioxide. The reaction is typically carried out under acidic or basic conditions.
Reduction: Common reagents include sodium borohydride, lithium aluminum hydride, and hydrogen gas. The reaction is typically carried out under mild conditions to prevent over-reduction.
Substitution: Common reagents include halogens (chlorine, bromine), alkyl halides, and nucleophiles (amines, alcohols). The reaction conditions vary depending on the specific substitution reaction being carried out.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of this compound may result in the formation of prazosin-d8 N-oxide, while reduction may yield prazosin-d8 amine. Substitution reactions can lead to a variety of products depending on the substituents introduced into the molecule.
Scientific Research Applications
Analytical Chemistry
Quantification in Mass Spectrometry:
Prazosin-d8 hydrochloride serves as an internal standard in gas chromatography (GC) and liquid chromatography-mass spectrometry (LC-MS) for the quantification of prazosin. The deuterium labeling improves the accuracy of measurements by providing a stable reference point during analysis. This application is crucial in pharmacokinetic studies where precise drug concentration measurements are necessary .
Pharmacokinetic Studies
Understanding Metabolism:
The use of prazosin-d8 allows researchers to study the metabolic pathways of prazosin without interference from endogenous compounds. By tracking the labeled compound through various biological systems, scientists can gain insights into its absorption, distribution, metabolism, and excretion (ADME) profiles .
Case Study Example:
In a study comparing different formulations of prazosin, researchers utilized prazosin-d8 to assess bioavailability differences between capsules manufactured at various sites. The findings indicated minor differences in pharmacokinetics that could influence clinical outcomes .
Therapeutic Monitoring
Potential in Personalized Medicine:
The stability of prazosin-d8 makes it an excellent candidate for therapeutic drug monitoring (TDM). By measuring levels of prazosin-d8 in patients undergoing treatment, clinicians can adjust dosages more accurately to optimize therapeutic effects while minimizing side effects .
Post-Traumatic Stress Disorder
Prazosin has been extensively studied for its efficacy in reducing nightmares associated with PTSD. High-dose regimens have shown significant improvements in both daytime and nighttime symptoms, demonstrating the potential benefits of tailored dosing strategies .
Case Study Insight:
One notable case involved a patient experiencing severe PTSD symptoms who was treated with escalating doses of prazosin up to 45 mg daily. This regimen resulted in substantial symptom relief without reported side effects, highlighting the importance of individualized treatment approaches .
Congestive Heart Failure
Research indicates that prazosin can improve cardiac function when used alongside other medications for congestive heart failure. Although tolerance may develop over time, studies suggest that careful management can sustain beneficial effects .
Mechanism of Action
Prazosin-d8 hydrochloride exerts its effects by blocking alpha-1 adrenergic receptors. These receptors are located on the smooth muscle cells of blood vessels and are responsible for mediating vasoconstriction. By blocking these receptors, this compound causes vasodilation, leading to a decrease in blood pressure. The compound also relaxes the smooth muscle of the prostate and bladder neck, improving urinary flow in patients with an enlarged prostate. The exact mechanism by which this compound alleviates PTSD-related nightmares is not fully understood but is thought to involve the modulation of central adrenergic activity.
Comparison with Similar Compounds
Structural and Isotopic Modifications
Deuterated compounds like prazosin-d8 share nearly identical chemical structures with their parent drugs but differ in isotopic substitution. Below is a comparative analysis with other deuterated pharmaceuticals:
Key Observations :
- Deuterium Substitution : Prazosin-d8 replaces eight hydrogens, typically at metabolically stable positions, to ensure the internal standard remains intact during analysis. This contrasts with buspirone-d8, which may have different substitution sites based on metabolic hotspots .
- Molecular Weight Differences : The +8 Da increase in prazosin-d8 (vs. the parent base, 383.40 g/mol) allows clear differentiation in mass spectrometry, similar to buspirone-d8’s +8 Da shift .
Analytical Performance
Deuterated compounds are critical for high-precision analytics. For example:
- Prazosin-d8 in UPLC-MS/MS exhibits a precursor ion at m/z 392.2 and a product ion at m/z 251.0, distinct from non-deuterated prazosin (precursor m/z 384.2) .
- Hydrochlorothiazide-13C-d2 (another isotopic standard) uses combined ¹³C and ²H labeling, demonstrating alternative strategies for isotopic differentiation .
Advantages Over Non-Deuterated Analogs:
Regulatory and Purity Standards
Prazosin-d8 adheres to stringent quality controls, with impurities (e.g., 2-chloro-6,7-dimethoxyquinazolin-4-amine) meticulously characterized for the parent drug . Comparable standards include:
Pharmacological and Clinical Relevance
While prazosin hydrochloride is therapeutically active, its deuterated form lacks clinical utility and is restricted to analytical roles. This contrasts with non-deuterated analogs like prazobind, a structural analog with enhanced α1-adrenergic receptor affinity used in mechanistic studies .
Biological Activity
Prazosin-d8 hydrochloride is a deuterated analog of prazosin, primarily known for its role as an alpha-1 adrenergic receptor antagonist. This compound is utilized in various biochemical and pharmacological studies, particularly in the quantification of prazosin via gas chromatography or liquid chromatography coupled with mass spectrometry (GC-MS or LC-MS). The following sections detail its biological activity, mechanisms of action, and relevant research findings.
Prazosin-d8 functions by selectively binding to alpha-1 adrenergic receptors (α1-ARs), which are G protein-coupled receptors involved in various physiological processes, including vasoconstriction and neurotransmitter release. The binding affinities (Ki values) for the human recombinant α1A-, α1B-, and α1D-ARs are reported as 0.2 nM, 0.25 nM, and 0.32 nM, respectively . Additionally, it exhibits a significant inhibitory effect on peripheral and central postsynaptic α1-ARs, with IC50 values of 0.2 nM in isolated dog aorta and 1.7 nM in rat brain tissues.
Prazosin-d8 influences several biochemical pathways through its interaction with α1-ARs:
- Vasodilation : By inhibiting α1-ARs in vascular smooth muscle cells, prazosin-d8 promotes vasodilation and reduces blood pressure .
- Antioxidant Capacity : It has been shown to increase antioxidant capacity by elevating bcl-2 levels while decreasing Bax and caspase-3 expression, thereby attenuating apoptotic pathways.
- Anxiolytic Effects : In animal models, prazosin (and by extension prazosin-d8) has demonstrated anxiolytic-like activity, as indicated by increased entries into open arms of the elevated plus maze .
Pharmacokinetics
The pharmacokinetics of prazosin-d8 are similar to those of its parent compound. Key pharmacokinetic parameters include:
| Parameter | Value |
|---|---|
| Half-life | Approximately 2-3 hours |
| Volume of Distribution | ~0.6 L/kg |
| Protein Binding | ~97% (primarily to albumin) |
| Metabolism | Hepatic metabolism via CYP450 enzymes |
| Elimination Route | Primarily excreted via bile and feces |
Prazosin-d8 exhibits high first-pass metabolism and low oral bioavailability due to extensive hepatic metabolism .
Case Studies and Research Findings
Several studies highlight the therapeutic applications and biological effects of prazosin-d8:
- Hypertension Management : In clinical settings, prazosin has been shown to effectively lower diastolic blood pressure without adversely affecting lung function, making it suitable for patients with asthma or COPD .
- Prostate Health : Prazosin has been evaluated for treating benign prostatic hyperplasia (BPH), demonstrating significant improvements in urinary symptoms among patients .
- PTSD Treatment : Prazosin is also used off-label for managing PTSD-related nightmares, benefiting from its ability to cross the blood-brain barrier and influence central nervous system activity .
Q & A
Q. How is Prazosin-d8 hydrochloride characterized for isotopic purity in pharmacological research?
Isotopic purity is typically determined using liquid chromatography-mass spectrometry (LC-MS) with deuterium-specific fragmentation patterns. Researchers should calibrate instruments using non-deuterated Prazosin hydrochloride as a reference (CAS 19237-84-4) and validate results against synthetic standards with ≥98% deuterium incorporation . Quantification requires baseline separation of deuterated and non-deuterated peaks to avoid interference .
Q. What methodological considerations are critical for synthesizing this compound?
Synthesis involves deuterium substitution at eight hydrogen positions, typically via catalytic exchange under controlled pH and temperature. Researchers must monitor reaction kinetics using nuclear magnetic resonance (NMR) to confirm deuterium incorporation efficiency (>95%) and exclude side products. Post-synthesis purification via reverse-phase HPLC is recommended .
Q. How can researchers quantify this compound in biological matrices?
Use stable isotope dilution assays (SIDA) with LC-MS/MS. Prepare calibration curves using deuterated internal standards (e.g., Tetracycline-d6) to correct for matrix effects. Validate recovery rates (≥85%) in plasma or tissue homogenates via spike-and-recovery experiments .
Advanced Research Questions
Q. How should experimental designs address discrepancies in metabolic stability data between Prazosin-d8 and non-deuterated analogs?
Conduct cross-species microsomal assays (e.g., human vs. rat liver microsomes) under identical incubation conditions (37°C, pH 7.4). Compare intrinsic clearance rates using Michaelis-Menten kinetics. Discrepancies >20% may indicate deuterium isotope effects on cytochrome P450 binding affinity, requiring structural modeling (e.g., molecular docking simulations) .
Q. What analytical challenges arise when studying deuterium’s impact on this compound’s pharmacokinetics?
Deuterium can alter hydrogen bonding and lipophilicity, affecting absorption and distribution. Researchers must use paired studies (deuterated vs. non-deuterated) in animal models, controlling for variables like diet and circadian rhythm. Measure plasma half-life (t½) and volume of distribution (Vd) with non-compartmental analysis .
Q. How can researchers optimize mass spectrometry parameters for detecting trace-level this compound in pharmacokinetic studies?
Optimize collision energy (CE) and declustering potential (DP) via direct infusion of pure standards. For ESI+ mode, use CE = 25–35 eV and DP = 80–100 V to enhance sensitivity for the [M+H]<sup>+</sup> ion (m/z 419.86 → 221.1). Include quality controls at LLOQ (1 ng/mL) to ensure precision (CV <15%) .
Q. What statistical methods resolve batch-to-batch variability in deuterated reference standards?
Apply ANOVA to compare isotopic purity across synthesis batches. Outliers (>2σ deviation) should be excluded. Use orthogonal partial least squares-discriminant analysis (OPLS-DA) to identify process variables (e.g., catalyst purity) contributing to variability .
Contradiction Analysis & Validation
Q. How to validate deuterium incorporation efficiency when NMR and LC-MS data conflict?
Discrepancies may arise from ion suppression in MS or solvent interference in NMR. Cross-validate using high-resolution mass spectrometry (HRMS) to confirm exact mass (Δ <5 ppm) and <sup>2</sup>H NMR for site-specific deuterium localization. Re-synthesize batches with inconsistent results .
Q. What protocols address contradictory findings in this compound’s tissue distribution profiles?
Perform autoradiography with radiolabeled analogs (e.g., <sup>14</sup>C-Prazosin) in parallel studies. Normalize tissue-to-plasma ratios using non-compartmental analysis. Contradictions may stem from differences in perfusion rates or protein binding; validate via equilibrium dialysis .
Q. How to reconcile conflicting data on deuterium’s effect on this compound’s stability under stress conditions?
Conduct forced degradation studies (acid/base hydrolysis, oxidation) with controlled light and temperature. Compare degradation pathways via LC-MS/MS fragmentation patterns. Use Arrhenius plots to model activation energy (Ea) differences between deuterated and non-deuterated forms .
Ethical & Reporting Guidelines
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
